molecular formula C13H13NO2 B1376157 3-(Benzyloxy)-2-methoxypyridine CAS No. 1443980-42-4

3-(Benzyloxy)-2-methoxypyridine

Cat. No.: B1376157
CAS No.: 1443980-42-4
M. Wt: 215.25 g/mol
InChI Key: DEFQYOQSCPJSBT-UHFFFAOYSA-N
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Description

    3-(Benzyloxy)-2-methoxypyridine: is a chemical compound with the molecular formula .

  • It contains a pyridine ring substituted with a methoxy group (OCH₃) at position 2 and a benzyloxy group (C₆H₅CH₂O) at position 3.
  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack.

      Reduction: Specific reduction methods for this compound would depend on the specific functional groups present. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Scientific Research Applications

    • In chemistry, 3-(benzyloxy)-2-methoxypyridine can serve as a building block for more complex molecules due to its functional groups.
    • In biology and medicine, it may have applications in drug discovery or as a precursor for bioactive compounds.
    • In industry, it could be used in the synthesis of specialty chemicals or pharmaceuticals.
  • Mechanism of Action

    • The specific mechanism by which 3-(benzyloxy)-2-methoxypyridine exerts its effects would depend on its interactions with other molecules. Further research would be needed to determine its molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • While I couldn’t find direct information on similar compounds, it’s essential to compare 3-(benzyloxy)-2-methoxypyridine with related pyridine derivatives or benzyloxy-substituted compounds to highlight its uniqueness.

    Properties

    IUPAC Name

    2-methoxy-3-phenylmethoxypyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H13NO2/c1-15-13-12(8-5-9-14-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DEFQYOQSCPJSBT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=CC=N1)OCC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H13NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    215.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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